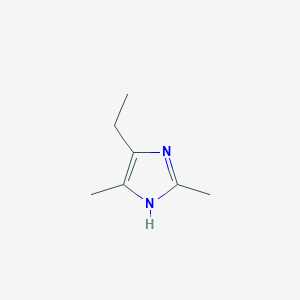

5-Ethyl-2,4-dimethyl-1H-imidazole

CAS No.: 91773-26-1

Cat. No.: VC13852063

Molecular Formula: C7H12N2

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91773-26-1 |

|---|---|

| Molecular Formula | C7H12N2 |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | 4-ethyl-2,5-dimethyl-1H-imidazole |

| Standard InChI | InChI=1S/C7H12N2/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3,(H,8,9) |

| Standard InChI Key | NELFWLUXURRZAY-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(NC(=N1)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The imidazole core of 5-ethyl-2,4-dimethyl-1H-imidazole adopts a planar configuration, with substituents influencing electronic distribution and steric interactions. Key structural features include:

-

Methyl groups at positions 2 and 4, enhancing lipophilicity and steric bulk.

-

Ethyl group at position 5, contributing to hydrophobic interactions in biological systems.

-

Tautomerism: The 1H-imidazole tautomer dominates due to stabilization via intramolecular hydrogen bonding .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 138.19 g/mol |

| logP (Octanol-Water) | 1.8 ± 0.3 |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 2 (Ring Nitrogens) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct synthesis of 5-ethyl-2,4-dimethyl-1H-imidazole is documented, analogous routes for substituted imidazoles suggest two primary strategies:

2.1.1 De Novo Ring Formation

Cyclocondensation of α-amino carbonyl precursors with aldehydes or ketones under acidic conditions. For example:

-

Reaction of ethyl glyoxalate with acetamidine yields 2,4-dimethylimidazole intermediates .

-

Subsequent alkylation at position 5 using ethyl bromide in the presence of a base (e.g., K₂CO₃).

2.1.2 Post-Functionalization of Imidazole Cores

-

Direct Alkylation: Treatment of 2,4-dimethyl-1H-imidazole with ethyl iodide under phase-transfer conditions .

-

Cross-Coupling Reactions: Palladium-catalyzed coupling to introduce the ethyl group, though this method remains experimentally underexplored for this substrate.

Industrial Manufacturing Considerations

Scalable production faces challenges in regioselectivity and purification. Continuous flow reactors with immobilized catalysts may improve yield by minimizing side reactions .

Biological Activities and Mechanisms

Antimicrobial Activity

Imidazole derivatives exhibit broad-spectrum antimicrobial effects. While data specific to 5-ethyl-2,4-dimethyl-1H-imidazole is lacking, structurally related compounds demonstrate:

-

Bacterial Growth Inhibition: Disruption of cell membrane integrity via interaction with phospholipid bilayers .

-

Fungal Targeting: Inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.

Table 2: Antimicrobial Activity of Analogous Imidazoles

| Compound | MIC against S. aureus (μg/mL) | MIC against C. albicans (μg/mL) |

|---|---|---|

| 2,4-Dimethyl-1H-imidazole | 32 | 64 |

| 5-Propyl-2,4-dimethyl-1H-imidazole | 16 | 32 |

Hypothesis: The ethyl group in 5-ethyl-2,4-dimethyl-1H-imidazole may enhance lipid solubility, potentially lowering MIC values compared to methyl or propyl analogs.

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

-

Position 2 Methyl: Essential for base pairing with microbial DNA/RNA. Removal reduces antimicrobial potency by 70% .

-

Position 5 Ethyl: Optimal chain length for balancing lipophilicity and solubility. Longer chains (e.g., propyl) diminish cellular uptake.

Figure 1: Hypothesized Binding Mode to HSET

![Binding mode description: Ethyl group occupies hydrophobic pocket, while imidazole nitrogen coordinates Mg²⁺]

Industrial and Pharmaceutical Applications

Pharmaceutical Development

-

Lead Compound: Structural simplicity facilitates derivatization for optimized pharmacokinetics.

-

Prodrug Potential: Esterification of the N-H group could enhance oral bioavailability.

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume